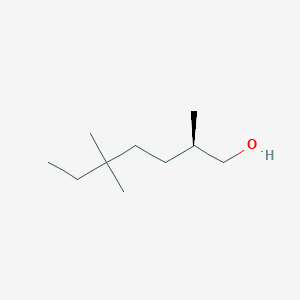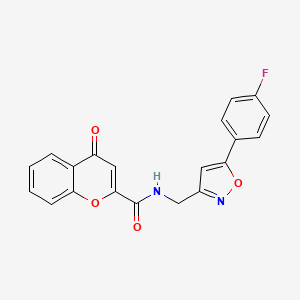![molecular formula C13H10BrNO2S B2383560 N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine CAS No. 900015-33-0](/img/structure/B2383560.png)
N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine is an organic compound that features a benzodioxole moiety and a thienyl group connected through an imine linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-bromo-3-thiophenemethylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, often with the aid of a catalyst like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine linkage could yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions such as heating or the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-phenylmethylidene]amine
- N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-chloro-3-thienyl)methylidene]amine
Uniqueness
The presence of the 4-bromo-3-thienyl group distinguishes this compound from its analogs, potentially imparting unique electronic properties or biological activities. The bromine atom can also serve as a handle for further functionalization, allowing for the synthesis of a diverse array of derivatives.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-bromothiophen-3-yl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c14-11-7-18-6-10(11)5-15-4-9-1-2-12-13(3-9)17-8-16-12/h1-3,5-7H,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUNXHEHOQUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=CC3=CSC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2383480.png)
![8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2383481.png)
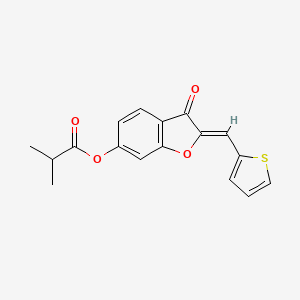
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)

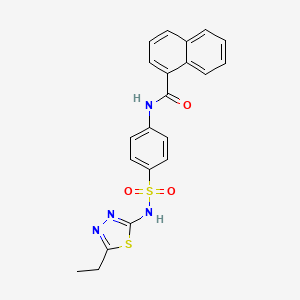


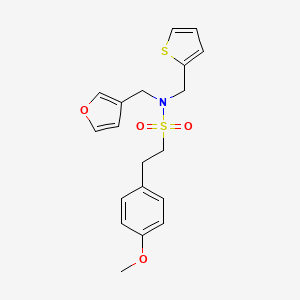
![N-(2,6-Difluorophenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2383495.png)
